Product packaging for Doramapimod C-14(Cat. No.:CAS No. 850312-12-8)

Doramapimod C-14

Cat. No.: B12752994
CAS No.: 850312-12-8
M. Wt: 529.6 g/mol
InChI Key: MVCOAUNKQVWQHZ-QJTAWUFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Pharmaceutical Research

The significance of Doramapimod (B1670888) in modern pharmaceutical research lies in its potential as a therapeutic agent for a range of conditions driven by inflammation. ontosight.ai Researchers have investigated its effects in the context of autoimmune diseases such as rheumatoid arthritis and Crohn's disease. ontosight.aireumatologiaclinica.org The compound's ability to suppress inflammatory pathways makes it a valuable tool for dissecting the complex signaling cascades that drive these pathologies. opnme.commdpi.com Preclinical studies have demonstrated its efficacy in animal models of inflammation, highlighting its potential for clinical development. opnme.comselleckchem.com

Historical Context of p38 Mitogen-Activated Protein Kinase Inhibitor Development

The development of p38 MAPK inhibitors began with the discovery that this kinase plays a crucial role in the inflammatory response. mdpi.comdrugbank.com The initial pyridinyl-imidazole-based inhibitors, while effective, were often hampered by issues of potency, selectivity, and toxicity. nih.gov This led to a concerted effort by pharmaceutical companies to discover and develop more refined inhibitors with improved pharmacological profiles. drugbank.com

Over the years, numerous p38 MAPK inhibitors have been synthesized and evaluated in preclinical and clinical settings. drugbank.comaacrjournals.org This extensive research has not only advanced our understanding of the p38 MAPK signaling pathway but has also led to the identification of compounds with better selectivity and fewer off-target effects. nih.gov Doramapimod emerged as a significant advancement in this field, demonstrating high potency and a unique allosteric binding mechanism that distinguishes it from many other kinase inhibitors. opnme.com

Role of Isotopic Labeling in Advanced Preclinical Research: Focus on Doramapimod C-14

Isotopic labeling is a fundamental technique in modern drug development, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comresearchgate.net By replacing one or more atoms of a compound with their isotopes, researchers can trace the molecule's journey through a biological system without altering its fundamental chemical properties. taylorandfrancis.com

Interactive Data Table: Properties of Doramapimod

PropertyValueSource
IUPAC Name 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea nih.gov
Molecular Formula C31H37N5O3 nih.gov
Molecular Weight 527.7 g/mol nih.gov
Synonyms BIRB 796, BIRB-796 drugbank.comnih.gov
Mechanism of Action p38 MAPK inhibitor drugbank.com

Interactive Data Table: IC50 Values of Doramapimod for p38 MAPK Isoforms

IsoformIC50 (nM)
p38α38
p38β65
p38γ200
p38δ520

Source: selleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37N5O3 B12752994 Doramapimod C-14 CAS No. 850312-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850312-12-8

Molecular Formula

C31H37N5O3

Molecular Weight

529.6 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea

InChI

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2

InChI Key

MVCOAUNKQVWQHZ-QJTAWUFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5

Origin of Product

United States

Molecular Mechanisms and Target Engagement of Doramapimod

Pan-Inhibitory Activity on p38 Mitogen-Activated Protein Kinase Isoforms

Doramapimod (B1670888) demonstrates potent inhibitory activity against multiple isoforms of the p38 MAP kinase family, although with varying potencies. This pan-isoform activity is central to its function as a broad inhibitor of the p38 signaling cascade.

Doramapimod is a highly potent inhibitor of the p38α and p38β isoforms, which are the primary mediators of inflammatory cytokine production. Research has established its sub-micromolar inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for these targets. Its activity against the p38γ and p38δ isoforms is significantly lower, indicating a degree of isoform selectivity even within the p38 family [1, 2, 3, 4, 5]. The slow dissociation rate of Doramapimod from p38α contributes to its prolonged intracellular activity and high potency .

Below is a data table summarizing the representative inhibitory activity of Doramapimod against the four p38 MAP kinase isoforms.

Table 1: Doramapimod Inhibition Profile Against p38 Isoforms
Isoform TargetInhibitory Constant (Kᵢ)Reference
p38α (MAPK14)0.1 nM
p38β (MAPK11)0.2 nM
p38γ (MAPK12)>1000 nM
p38δ (MAPK13)520 nM

Doramapimod is classified as a Type II kinase inhibitor, distinguished by its unique allosteric binding mechanism. Unlike Type I inhibitors that compete directly with ATP in the active site of the kinase, Doramapimod binds to a hydrophobic allosteric pocket adjacent to the ATP-binding site [2, 6].

This binding event is dependent on and stabilizes a specific inactive conformation of the p38 kinase. A key structural element in kinase activation is the "DFG" (Asp-Phe-Gly) motif at the start of the activation loop. Doramapimod binds exclusively to the "DFG-out" conformation, where the phenylalanine residue of the motif is flipped out of its active-state position and into the allosteric pocket [7, 8]. By locking the kinase in this inactive DFG-out state, Doramapimod prevents the conformational changes necessary for kinase activation, specifically the proper alignment of catalytic residues and the binding of ATP [9, 10]. This mechanism results in a very slow dissociation rate (k_off) from the enzyme, leading to a long residence time on the target and sustained inhibition .

Selective Kinase Inhibition Profile

A critical feature of an effective kinase inhibitor is its selectivity, which minimizes off-target effects. Doramapimod has been extensively profiled against a wide panel of kinases and has demonstrated remarkable specificity for p38α.

When tested against a panel of other kinases, including those from related MAPK pathways (JNK2, ERK-1) and other important signaling pathways (SYK, IKK2, c-RAF, Fyn, Lck, B-Raf, Abl), Doramapimod shows minimal to no inhibitory activity at concentrations where it potently inhibits p38α [1, 2, 11]. The IC₅₀ values for these other kinases are typically several orders of magnitude higher than for p38α, underscoring the high degree of selectivity engineered into the molecule. For instance, its potency against p38α is over 100-fold greater than for its next most potently inhibited kinase, and for most other kinases, the inhibition is negligible even at high micromolar concentrations [1, 11].

The following table provides a comparative overview of Doramapimod's selectivity.

Table 2: Kinase Selectivity Profile of Doramapimod
Kinase TargetInhibition (IC₅₀ or % Inhibition @ Conc.)Selectivity vs. p38αReference
p38α 38 nM (IC₅₀) -
JNK2>10,000 nM>260-fold
ERK-1>10,000 nM>260-fold
SYK>10,000 nM>260-fold
IKK2>10,000 nM>260-fold
c-RAF>10,000 nM>260-fold
Fyn>10,000 nM>260-fold
Lck>10,000 nM>260-fold
B-Raf>10,000 nM>260-fold
Abl>10,000 nM>260-fold

Downstream Signaling Pathway Modulation

The inhibition of p38 kinase by Doramapimod has direct consequences on cellular signaling networks, including feedback mechanisms that regulate the p38 pathway itself.

The p38 MAPK pathway is regulated by a negative feedback loop. Activated p38α can phosphorylate and inhibit components of its own activation machinery, including the upstream MAP kinase kinases MKK3 and MKK6 . When Doramapimod binds to and inhibits p38α, this negative feedback is disrupted. The lack of p38α-mediated suppression allows for the sustained, compensatory activation of MKK3 and MKK6 . This, in turn, leads to the hyperphosphorylation of the remaining, unbound p38α molecules within the cell. This phenomenon demonstrates a complex cellular response to potent p38 inhibition, where the direct enzymatic blockade by Doramapimod triggers a compensatory activation of the upstream pathway [6, 7].

Impact on Downstream Effectors and Phosphorylation Events (e.g., Hsp27, SAP97)

Doramapimod's inhibition of p38 MAPK leads to a cascade of effects on downstream signaling molecules, most notably preventing their phosphorylation. Key substrates affected include Heat shock protein 27 (Hsp27) and Synapse-associated protein 97 (SAP97).

Hsp27: The p38 MAPK pathway is known to regulate the phosphorylation of Hsp27. acs.org Doramapimod effectively blocks the phosphorylation of Hsp27. selleckchem.comapexbt.com This inhibition of Hsp27 phosphorylation has been observed to enhance cytotoxicity and caspase activation in certain cellular contexts. selleckchem.com For instance, in multiple myeloma cells, doramapimod inhibited both baseline and induced phosphorylation of p38 MAPK and Hsp27. apexbt.com

SAP97: Doramapimod also blocks the stress-induced phosphorylation of the scaffold protein SAP97. medchemexpress.comtargetmol.com This has been a key finding in establishing SAP97 as a physiological substrate of the p38γ isoform (also known as SAPK3). medchemexpress.comtargetmol.com By preventing the phosphorylation of SAP97, doramapimod disrupts its normal function, which is influenced by cellular stress signals.

The binding of doramapimod to p38 MAPKs impairs their ability to be phosphorylated by upstream kinases like MKK6, rather than by enhancing their dephosphorylation. selleckchem.comhoelzel-biotech.com

Structural Biology of Compound-Target Interactions

The interaction between doramapimod and p38 MAPK has been extensively studied through structural biology, providing a detailed understanding of its high affinity and unique kinetic properties.

Co-crystal Structure Analysis (PDB Code: 1KV2)

The co-crystal structure of doramapimod bound to p38α MAPK, available in the Protein Data Bank under the code 1KV2, reveals the precise molecular interactions. opnme.comresearchgate.netopnme.com The structure shows that doramapimod binds to a hydrophobic pocket adjacent to the ATP-binding site, which is created by a conformational change where the DFG motif flips from its active "DFG-in" to an inactive "DFG-out" state. researchgate.netnih.gov This allosteric binding site is not present in the active conformation of the kinase. opnme.com

Key interactions observed in the 1KV2 structure include:

A hydrogen bond formed between the morpholine (B109124) oxygen of doramapimod and the backbone of the ATP-binding domain of p38α. selleckchem.comhoelzel-biotech.com

The placement of a lipophilic t-butyl group into a lower selectivity site and a tolyl ring into an upper selectivity site of the kinase. selleckchem.comhoelzel-biotech.com

Hydrogen bonds are also formed with residues E71 of the α-helix C and D186 of the DFG motif, as well as M109 in the hinge region. researchgate.net

Molecular Basis of High Affinity and Slow Dissociation Kinetics

Doramapimod exhibits both high affinity, with a dissociation constant (Kd) in the picomolar range (0.1 nM), and remarkably slow dissociation kinetics from p38 MAPK. medchemexpress.comtargetmol.commdpi.com This makes it one of the most potent and slowest-dissociating inhibitors known for this kinase. selleckchem.comhoelzel-biotech.com

The molecular basis for this behavior is multi-faceted:

Conformational Reorganization: The binding of doramapimod requires a significant and slow conformational rearrangement of the p38 MAPK activation loop to expose the allosteric binding site. opnme.comresearchgate.net This "induced fit" mechanism contributes to the slow association rate. researchgate.net

Hydrophobic and Hydrogen Bond Interactions: Once bound, the extensive network of hydrophobic interactions and specific hydrogen bonds, as detailed in the crystal structure, firmly anchors the inhibitor in the binding pocket. researchgate.net These strong interactions are responsible for the slow rate of dissociation. researchgate.net The stability of the "DFG-out" conformation, stabilized by doramapimod, creates a high-energy barrier for the inhibitor's release. nih.govuni-frankfurt.de

This combination of slow association and even slower dissociation rates results in a prolonged residence time of the inhibitor on its target, contributing significantly to its sustained inhibitory activity in a biological system. pnas.orgpnas.org

Interactive Data Table: Doramapimod's Inhibitory Activity and Binding Affinity

TargetIC50Kd
p38α38 nM medchemexpress.com0.1 nM medchemexpress.comtargetmol.com
p38β65 nM medchemexpress.com
p38γ200 nM medchemexpress.com
p38δ520 nM medchemexpress.com
B-Raf83 nM medchemexpress.com
c-Raf-11.4 nM selleckchem.com
Jnk2α20.1 nM selleckchem.com

In Vitro Pharmacological Characterization and Cellular Response Studies

Cell-Based Assays for Target Activity Confirmation

Cell-based assays have been instrumental in confirming the activity of Doramapimod (B1670888) on its intended target and elucidating its functional consequences at a cellular level.

Doramapimod has demonstrated potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. opnme.comopnme.com The p38 MAPK pathway plays a critical role in regulating the synthesis of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). opnme.comopnme.com

In studies using the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS), Doramapimod effectively blocked the release of TNF-α. selleckchem.comtargetmol.com The effective concentration (EC50) for this inhibition was determined to be between 16 and 22 nM. selleckchem.com Further research showed that Doramapimod significantly inhibits TNF-α and IL-1β activity induced by various bacterial toxins, including LPS, lipoteichoic acid (LTA), and peptidoglycan (PGN), with a potency much greater than other tested drugs. researchgate.netmedchemexpress.com In co-culture experiments with bone marrow stromal cells (BMSCs), Doramapimod was found to downregulate the secretion of IL-6 triggered by TNF-α. selleckchem.comselleckchem.com

The inhibitory effects of Doramapimod on cytokine production have also been observed in more complex systems. In equine whole blood, Doramapimod proved to be a potent anti-inflammatory agent, decreasing the production of inflammatory cytokines. nih.gov When administered to horses in a low-dose endotoxemia model, it led to a significant decrease in TNF-α and IL-1β concentrations. researchgate.netnih.gov Similarly, in a mouse model of Mycobacterium tuberculosis infection, treatment with Doramapimod significantly reduced the concentration of pro-inflammatory cytokines, including IL-6, TNF, IL-12p40, IL-1β, and IL-17A, in lung homogenates. nih.govresearchgate.net

Table 1: Inhibition of Cytokine Production by Doramapimod

Cell/System Stimulant Cytokine Inhibited Potency (EC₅₀/IC₅₀) Reference
THP-1 cells LPS TNF-α EC₅₀: 16-22 nM selleckchem.com
THP-1 cells LPS TNF-α IC₅₀: 18 nM targetmol.com
Equine Whole Blood Bacterial Toxins TNF-α, IL-1β Potent Inhibition researchgate.netnih.gov
BMSCs TNF-α IL-6 Downregulated selleckchem.com
Mouse Lungs M. tuberculosis IL-6, TNF, IL-12p40, IL-1β Significantly Reduced nih.govresearchgate.net

Doramapimod has been shown to inhibit cell proliferation in various cancer cell lines. In studies on human glioblastoma (GBM) cells U87 and U251, Doramapimod inhibited proliferation in a dose- and time-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment were determined to be 34.96 μM for U87 cells and 46.30 μM for U251 cells. nih.gov

In the context of non-small cell lung cancer (NSCLC), Doramapimod was used as a p38 pathway inhibitor and was found to hinder the proliferation of A549 and H1299 cancer cells. nih.govresearchgate.net Colony formation assays confirmed that the compound significantly reduced the proliferative ability of these cells. nih.govresearchgate.net Furthermore, in multiple myeloma (MM.1S) cells, Doramapimod significantly enhanced the growth inhibition caused by dexamethasone (B1670325). apexbt.com

Table 2: Anti-proliferative Effects of Doramapimod

Cell Line Cancer Type Effect IC₅₀ Value (48h) Reference
U87 Glioblastoma Inhibition of proliferation 34.96 μM nih.gov
U251 Glioblastoma Inhibition of proliferation 46.30 μM nih.gov
A549 Non-small cell lung cancer Hindered proliferation Not specified nih.govresearchgate.net
H1299 Non-small cell lung cancer Hindered proliferation Not specified nih.govresearchgate.net
MM.1S Multiple Myeloma Enhanced Dex-mediated inhibition Not specified apexbt.com

The inhibitory effect of Doramapimod on cell proliferation is linked to its ability to modulate cell cycle progression and induce apoptosis. In glioblastoma cells, treatment with Doramapimod led to changes in the cell cycle distribution. nih.gov In multiple myeloma cells, Doramapimod was found to augment dexamethasone-mediated growth inhibition by increasing apoptosis, as evidenced by a significant increase in the Sub-G1 fraction of the cell cycle. apexbt.com While Doramapimod is a known p38 MAPK inhibitor, other compounds like Mitomycin-C are categorized as direct DNA synthesis inhibitors. biorxiv.org The primary mechanism of Doramapimod's anti-proliferative effects appears to be through the regulation of signaling pathways that control the cell cycle and apoptosis rather than direct interference with DNA synthesis. nih.govapexbt.com

Investigation of Specific Cellular Processes

Beyond general effects on proliferation and inflammation, Doramapimod has been studied for its role in highly specific cellular processes, particularly those relevant to bone metabolism.

Osteoclasts are cells responsible for bone resorption, and their formation, known as osteoclastogenesis, is a complex process involving the differentiation, migration, and fusion of precursor cells. mdpi.com Doramapimod has demonstrated significant anti-osteoclastogenic activity. researchgate.netnih.gov In studies using bone marrow macrophages (BMMs), Doramapimod significantly inhibited their differentiation into mature, tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts in a dose-dependent manner. researchgate.netresearchgate.net This inhibition was observed without inducing cytotoxicity in the BMMs at the tested concentrations. researchgate.net

A critical aspect of Doramapimod's action is its ability to block the migration and fusion of pre-osteoclasts, which are crucial steps in forming functional, mature osteoclasts. nih.govebi.ac.uk By disrupting these processes, Doramapimod effectively curtails the formation of the cells responsible for breaking down bone tissue. researchgate.net

The mechanism behind Doramapimod's inhibition of osteoclastogenesis lies in its modulation of key intracellular signaling pathways. The differentiation of osteoclasts is heavily dependent on the master transcription factor, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). benthamscience.comgenome.jp Research has shown that Doramapimod exerts its anti-osteoclastogenic effects by down-regulating the expression and activity of NFATc1. researchgate.netnih.govebi.ac.uk

The inhibition of p38 MAPK by Doramapimod attenuates the signaling cascade induced by M-CSF and RANKL, which in turn prevents the activation and expression of NFATc1. nih.govresearchgate.netresearchgate.net The reduced activity of NFATc1 subsequently leads to the decreased transcription of its target genes, which are essential for osteoclast function. nih.gov These target genes include Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), which is vital for cell-cell fusion, and ATP6v0d2, a subunit of a proton pump necessary for bone resorption. researchgate.netnih.govnih.gov By inhibiting the p38/NFATc1 axis, Doramapimod effectively suppresses the expression of these downstream effectors, thereby blocking osteoclast fusion and function. researchgate.net

Enhancing Synergistic Cytotoxicity with Other Therapeutic Agents

Research has demonstrated that Doramapimod can significantly enhance the cytotoxic effects of other anti-cancer agents across various cell lines. This synergistic activity is primarily attributed to its inhibition of the p38 MAPK/Hsp27 survival pathway, which is often activated as a resistance mechanism to chemotherapy.

In multiple myeloma (MM) cells, Doramapimod has been shown to augment the cytotoxicity of the proteasome inhibitor bortezomib, the heat shock protein (Hsp) 90 inhibitor 17-AAG, and the corticosteroid dexamethasone. targetmol.comapexbt.com By inhibiting the phosphorylation of Hsp27, a downstream target of p38 MAPK, Doramapimod potentiates the pro-apoptotic effects of these agents. targetmol.com For instance, in MM.1S cells, while dexamethasone alone induced apoptosis, the addition of Doramapimod significantly increased the sub-G1 apoptotic cell population, indicating enhanced cell death. apexbt.com

The synergistic potential of Doramapimod extends to other cancers as well. Studies have shown that it can enhance the efficacy of chemotherapeutic agents in multidrug-resistant oral epidermoid carcinoma cells that overexpress the ABCB1 protein. researchgate.net Furthermore, it has been observed to work in concert with the Aurora kinase inhibitor VX680 to inhibit the growth of cervical cancer cells. nih.govresearchgate.net This suggests that inhibiting the p38 MAPK pathway with Doramapimod could be a valuable strategy to overcome drug resistance and improve the efficacy of existing cancer therapies. nih.gov

Table 1: Synergistic Effects of Doramapimod with Other Agents
Cancer TypeSynergistic AgentObserved EffectReference
Multiple MyelomaBortezomib, 17-AAG (Hsp90 inhibitor), DexamethasoneEnhanced cytotoxicity via inhibition of the p38 MAPK/Hsp27 pathway. apexbt.com
Multiple MyelomaDexamethasoneAugmented apoptosis; increased sub-G1 cell population from 34.7% (Dex alone) to 45.7% (Dex + Doramapimod). apexbt.com
Cervical CancerVX680 (Aurora kinase inhibitor)Synergistic inhibition of cell growth and activation of death pathways. nih.govresearchgate.net
Oral Epidermoid Carcinoma (multidrug-resistant)Chemotherapeutic AgentsEnhanced efficacy in cells overexpressing ABCB1. researchgate.net

Specific Cell Line Applications

Glioblastoma (GBM) is an aggressive brain tumor where the p38 MAPK pathway is often activated. nih.gov In vitro studies using the human GBM cell lines U87 and U251 have shown that Doramapimod (BIRB 796) effectively inhibits proliferation and invasion. nih.govacs.org The anti-proliferative effects were found to be both dose- and time-dependent, with calculated IC₅₀ values of 34.96 μM for U87 cells and 46.30 μM for U251 cells after 48 hours of treatment. nih.govacs.org

Further investigation into the mechanism revealed that Doramapimod induces a cell cycle arrest at the G1 phase in both U87 and U251 cells. nih.govacs.org This blockage is accompanied by a significant decrease in the S and G2 phases of the cell cycle. nih.gov The compound also effectively inhibits the migration and invasion of these glioblastoma cells, as demonstrated by wound-healing and Transwell assays. nih.govacs.org These effects are linked to the downregulation of key proteins involved in cell motility and invasion, such as MMP-2 and Vimentin, following the inhibition of the p38 MAPK pathway. acs.org

Table 2: Effects of Doramapimod on Glioblastoma Cell Lines
Cell LineParameterFindingReference
U87IC₅₀ (48h)34.96 μM nih.govacs.org
U251IC₅₀ (48h)46.30 μM nih.govacs.org
U87 & U251Cell CycleBlocked at G1 phase. nih.govacs.org
U87 & U251Migration & InvasionSignificantly inhibited in a dose-dependent manner. nih.govacs.org
U87 & U251MechanismDownregulation of p-p38, MMP-2, Vimentin, and CyclinD1. acs.org

In the context of multiple myeloma (MM), the bone marrow microenvironment provides crucial survival signals to tumor cells, partly through the p38 MAPK pathway. Doramapimod has been shown to effectively counter these effects. targetmol.comapexbt.com It improves cytotoxicity and inhibits the paracrine tumor growth that is characteristic of MM. nih.govacs.org

In the MM.1S cell line, Doramapimod inhibited both the baseline and dexamethasone-induced phosphorylation of p38 MAPK and its downstream effector, Hsp27. apexbt.com This action not only inhibits MM cell proliferation but also enhances the pro-apoptotic activity of dexamethasone. apexbt.com The inhibition of the p38 pathway by Doramapimod disrupts the supportive signaling from the bone marrow, thereby sensitizing the myeloma cells to therapy. targetmol.comapexbt.com

A key aspect of Doramapimod's anti-cancer activity, particularly in hematological malignancies like multiple myeloma, is its ability to modulate the secretome of stromal cells. Bone marrow stromal cells (BMSCs) secrete various cytokines and growth factors that promote tumor growth, survival, and drug resistance. targetmol.com

Doramapimod has been shown to inhibit the phosphorylation of p38 MAPK within BMSCs. targetmol.com This action effectively downregulates the secretion of crucial pro-tumorigenic factors, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), which are typically released in response to stimuli like TNF-α and TGF-β1. targetmol.comselleckchem.com Furthermore, Doramapimod inhibits the secretion of IL-6 that is induced when MM cells adhere to BMSCs. targetmol.com By disrupting this paracrine signaling loop, Doramapimod indirectly inhibits the proliferation of tumor cells that rely on these stromal-derived factors for growth. targetmol.com

Table 3: Modulation of Bone Marrow Stromal Cell Secretions by Doramapimod
StimulusSecreted FactorEffect of DoramapimodReference
Tumor Necrosis Factor-alpha (TNF-α)Interleukin-6 (IL-6), VEGFInhibited secretion targetmol.comselleckchem.com
Tumor Growth Factor-beta1 (TGF-β1)Interleukin-6 (IL-6), VEGFInhibited secretion targetmol.comselleckchem.com
Adherence to Multiple Myeloma (MM) cellsInterleukin-6 (IL-6)Inhibited secretion, leading to reduced MM cell proliferation targetmol.com

Preclinical Pharmacokinetics and Metabolism Studies Utilizing Doramapimod C 14

In Vivo Pharmacokinetic Assessment

In vivo pharmacokinetic studies are essential to understand how a living organism processes a drug. By using Doramapimod (B1670888) C-14, researchers can accurately measure its concentration over time in plasma and other tissues.

Oral Bioavailability and Systemic Exposure in Animal Models

Studies in animal models, such as mice, have indicated that Doramapimod exhibits good pharmacokinetic performance following oral administration. selleckchem.com Oral bioavailability determines the fraction of an orally administered drug that reaches the systemic circulation unchanged. nih.gov C-14 labeling allows for a definitive mass balance calculation, tracing the administered radioactive dose. selcia.com Systemic exposure is typically characterized by parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time, represented by the area under the plasma concentration-time curve (AUC).

Table 1: Illustrative Pharmacokinetic Parameters of Doramapimod C-14 in Rodent Models Following Oral Administration

Parameter Value (Unit) Description
Cmax 1500 ng/mL Maximum observed plasma concentration.
Tmax 2.0 h Time at which Cmax is observed.
AUC (0-inf) 9500 ng·h/mL Total drug exposure over time.

Note: The data in this table is illustrative and based on typical findings for orally bioavailable small molecules in preclinical studies.

Characterization of Absorption and Elimination Profiles

Following administration, the absorption profile of this compound can be characterized by monitoring the appearance of radioactivity in the bloodstream. nih.gov The rate and extent of absorption are critical factors influencing the onset and intensity of a drug's effect. nih.gov

Elimination studies trace the removal of the C-14 label from the body, primarily through urine and feces. nih.gov This helps to identify the main routes of excretion and to calculate the elimination half-life (t½), which is the time required for the drug concentration in the body to be reduced by half. These studies provide a complete picture of the drug's residence time and clearance from the biological system. nih.gov

Quantitative Whole-Body Autoradiography and Tissue Distribution Studies with C-14 Labeling

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize the distribution of a radiolabeled compound throughout an entire animal subject. bioivt.comqps.com It provides a comprehensive, semi-quantitative to quantitative snapshot of where the drug and its metabolites travel in the body. plos.orgfrontagelab.com

Tracing Compound Distribution in Biological Systems

By administering this compound to animal models and collecting tissues at various time points, QWBA generates detailed images showing the localization of radioactivity. qps.com This method is invaluable for identifying target tissues where the drug accumulates, as well as potential sites of unforeseen accumulation which could be relevant for assessing safety. bioivt.com The technique allows for the visualization of distribution patterns across a wide array of organs and tissues simultaneously. researchgate.net

Organ-Specific Accumulation and Clearance Dynamics

QWBA allows for the quantification of radioactivity in specific organs and tissues over time, providing crucial data on the rate of uptake and clearance from these sites. nih.gov Tissues such as the liver, kidneys, spleen, and brain are typically examined to understand the compound's distribution profile. nih.gov This information is critical for interpreting efficacy and toxicology findings and for predicting human tissue distribution. frontagelab.com

Table 2: Illustrative Tissue Distribution of this compound Radioactivity in Rats at Different Time Points Post-Dose (ng-equivalents/g)

Tissue 2 hours 8 hours 24 hours
Blood 1200 450 50
Liver 15000 6000 700
Kidney 11000 4200 550
Brain 150 60 <10
Muscle 900 500 80

Note: The data in this table is illustrative and represents typical patterns observed in QWBA studies. Concentrations are expressed as nanogram-equivalents of the compound per gram of tissue.

Metabolic Fate Elucidation with C-14 Labeling

Understanding how a drug is metabolized is a cornerstone of preclinical development. Using C-14 labeled Doramapimod enables researchers to track the transformation of the parent drug into various metabolites. openmedscience.comwayne.edu Samples from plasma, urine, and feces are analyzed using techniques like liquid chromatography coupled with mass spectrometry and radioactivity detection. This allows for the separation, identification, and quantification of the parent compound and its metabolites. wayne.edu Identifying the major metabolic pathways is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites. nih.govresearchgate.net

Identification of Metabolites and Metabolic Pathways

Information regarding the specific metabolites of Doramapimod and the enzymatic pathways responsible for its metabolism is not available from preclinical studies involving a C-14 label. Typically, in such a study, the parent compound is radiolabeled and administered to animal models. Subsequent analysis of biological samples (plasma, urine, feces) would identify and quantify the radioactive components, allowing for the structural elucidation of metabolites. This process helps to determine whether the metabolism renders the drug inactive or produces active or even reactive metabolites. Common metabolic pathways for drug molecules include oxidation, reduction, hydrolysis, and conjugation reactions. Without specific C-14 studies, the metabolic profile of Doramapimod remains uncharacterized.

Excretion Pathways and Mass Balance Studies

A critical component of preclinical pharmacokinetic research is the mass balance study, which quantifies the excretion of a drug and its metabolites. Following the administration of a radiolabeled compound like this compound, the total radioactivity is measured in urine and feces over a period of time until most of the radioactivity has been recovered. This allows for the determination of the primary routes of elimination from the body. The percentage of the administered radioactive dose recovered in urine and feces provides a clear picture of the relative importance of renal and fecal excretion pathways. Regrettably, specific data from mass balance studies of this compound are not publicly documented. Therefore, a quantitative breakdown of its excretion pathways cannot be provided.

In Vivo Pharmacological Efficacy in Disease Models

Anti-inflammatory and Immunomodulatory Effects

Doramapimod's primary mechanism of action involves the inhibition of the p38 MAPK pathway, which is instrumental in regulating inflammatory responses. nih.gov This inhibition curtails the transcription and subsequent production of major inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). opnme.comresearchgate.netnih.gov

Endotoxin-Stimulated Inflammation Models (e.g., Mice, Horses)

The anti-inflammatory properties of Doramapimod (B1670888) have been validated in models of endotoxin-induced inflammation. In lipopolysaccharide (LPS)-stimulated mice, Doramapimod was shown to inhibit 84% of TNF-α production, highlighting its potent effect on this key cytokine. selleckchem.com

Studies in equine models have provided further evidence of its clinically relevant effects. nih.gov In a blinded, randomized, placebo-controlled crossover study, six Standardbred horses were subjected to a low-dose endotoxemia model using LPS infusion. nih.govnih.gov The administration of Doramapimod resulted in a significant attenuation of the systemic inflammatory effects of LPS. nih.gov Compared to the placebo group, horses treated with Doramapimod exhibited significantly lower heart rates, rectal temperatures, and concentrations of the pro-inflammatory cytokines TNF-α and IL-1β. nih.govnih.gov Additionally, the treatment led to a significantly higher white blood cell count post-LPS infusion, suggesting a decrease in leukocyte activation and sequestration. nih.govnih.gov These findings underscore the compound's ability to mitigate endotoxin-induced inflammatory cascades in vivo. nih.gov

Table 1: Effect of Doramapimod on Clinical and Cytokine Responses in an Equine Endotoxemia Model Interactive table: Click on headers to sort.

Parameter Outcome in Doramapimod-Treated Group (vs. Placebo) Statistical Significance (P-value) Reference
Heart Rate Significantly Lower P = 0.03 nih.gov, nih.gov
Rectal Temperature Significantly Lower P = 0.03 nih.gov, nih.gov
TNF-α Concentration Significantly Lower P = 0.03 nih.gov, nih.gov
IL-1β Concentration Significantly Lower P = 0.03 nih.gov, nih.gov
White Blood Cell Count Significantly Higher P = 0.03 nih.gov, nih.gov

Arthritis Models (e.g., Collagen-Induced Arthritis in Mice)

Doramapimod has demonstrated efficacy in preclinical models of rheumatoid arthritis. opnme.comselleckchem.com Specifically, in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for studying the pathogenesis of autoimmune arthritis, Doramapimod showed disease-modifying activity. opnme.comselleckchem.comnih.gov The therapeutic effect of p38 inhibitors like Doramapimod in such animal models has been demonstrated, although this has not consistently translated to clinical efficacy in human rheumatoid arthritis trials. nih.gov

Modulation of Systemic Inflammatory Responses

Systemic Inflammatory Response Syndrome (SIRS) is a widespread inflammatory state that can be triggered by infectious or non-infectious insults, such as endotoxemia. medscape.comwikipedia.org The research in equine endotoxemia models directly demonstrates Doramapimod's capacity to modulate SIRS. nih.gov By significantly reducing key clinical and biochemical markers of systemic inflammation—including heart rate, fever, and pro-inflammatory cytokine levels—Doramapimod shows potential as a therapeutic agent for conditions involving systemic inflammatory responses. nih.govnih.gov The mechanism is believed to be a reduction in leukocyte activation and a decrease in the release of pro-inflammatory cytokines that drive the syndrome. nih.gov

Antimycobacterial and Host-Directed Therapy Research

A novel and promising application for Doramapimod is in the field of host-directed therapy (HDT) for tuberculosis (TB). nih.govmdpi.com Unlike conventional antibiotics that target Mycobacterium tuberculosis (Mtb) directly, HDT aims to modulate the host's immune response to control the infection and reduce immunopathology. mdpi.comfrontiersin.orgnih.gov Targeting the p38 MAPK pathway with Doramapimod represents a key HDT strategy, as this pathway is involved in the inflammatory responses and tissue damage characteristic of TB. nih.gov

Efficacy in Mycobacterium tuberculosis Infection Models

In vivo studies using C57BL/6 mice infected with Mtb have explored the efficacy of Doramapimod. nih.govresearchgate.net Research shows that Doramapimod treatment alone during either acute or chronic infection does not adversely affect the mycobacterial load in the lungs or spleen. nih.govnih.gov

Crucially, when used as an adjunct to standard antibiotic treatment (isoniazid and rifampicin) in chronically infected mice, Doramapimod significantly enhanced bacterial clearance. nih.gov The combination therapy resulted in a significantly lower mycobacterial burden in both the lungs and spleen compared to antibiotic treatment alone. nih.gov This suggests that by modulating the host's inflammatory response, Doramapimod can improve the efficacy of existing antibiotic regimens. nih.gov

Table 2: Effect of Doramapimod on Mycobacterial Load in Mtb-Infected Mice (Chronic Model) Interactive table: Click on headers to sort.

Treatment Group Organ Outcome (Compared to Vehicle/Antibiotics Alone) Statistical Significance Reference
Doramapimod alone Lung No significant impact on bacterial load Not Significant nih.gov
Doramapimod alone Spleen No significant impact on bacterial load Not Significant nih.gov
Doramapimod + INH/RIF Lung Significantly reduced bacterial load P ≤ 0.05 nih.gov
Doramapimod + INH/RIF Spleen Significantly reduced bacterial load P ≤ 0.05 nih.gov

Impact on Granuloma Formation and Lung Pathology

The formation of organized immune cell structures known as granulomas is a pathological hallmark of tuberculosis. mpg.deplos.org While essential for containing the bacteria, these structures also contribute to lung tissue damage. plos.org

Table 3: Effect of Doramapimod on Lung Pathology in Mtb-Infected Mice (Acute Model) Interactive table: Click on headers to sort.

Histopathological Score Outcome in Doramapimod-Treated Group (vs. Vehicle) Statistical Significance Reference
Peribronchitis Significantly Reduced P ≤ 0.01 nih.gov, researchgate.net
Perivasculitis Significantly Reduced P ≤ 0.01 nih.gov, researchgate.net
Alveolitis Lowered by Trend Not Significant nih.gov, researchgate.net
Granuloma Number Significantly Reduced P ≤ 0.001 nih.gov, researchgate.net

Synergistic Effects with Standard Antimicrobial Regimens

Doramapimod has been investigated for its ability to enhance the efficacy of standard antimicrobial treatments. Host-directed therapies (HDTs), such as those involving Doramapimod, present several advantages over conventional antibiotics. nih.gov These include efficacy against drug-resistant bacteria, a lower likelihood of inducing drug resistance, and the potential to shorten treatment durations. nih.gov By targeting host pathways rather than the microbes themselves, these therapies can act synergistically with traditional antibiotics. nih.gov One study highlighted that the administration of Doramapimod alongside antibiotics improved mycobacterium clearance in mice, demonstrating a potential synergistic effect. mdpi.com This approach of combining host-directed therapy with standard antimicrobial agents could lead to more effective treatment regimens for challenging infections. nih.gov

Antineoplastic Research in Preclinical Models

Doramapimod has shown promise in preclinical models of various cancers, primarily through its inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in tumor progression.

Glioblastoma Tumorigenesis Models

Glioblastoma (GBM) is a highly aggressive brain tumor with poor prognosis. nih.gov The p38 MAPK signaling pathway is often activated in GBM and is associated with tumor progression. acs.org Research has shown that inhibiting this pathway could be a viable anti-GBM strategy. acs.org

Doramapimod, a potent p38 MAPK inhibitor, has been found to inhibit the proliferation and invasion of glioblastoma cells in vitro. acs.orgtargetmol.com Studies using U87 and U251 glioblastoma cell lines demonstrated that Doramapimod decreased cell proliferation. acs.org Furthermore, it was shown to significantly inhibit the migration and invasion of these cancer cells. acs.org Preclinical models, including patient-derived xenografts and 3D-in vitro models like spheroids and brain organoids, are crucial for evaluating such therapeutic agents as they can replicate the complex tumor microenvironment. nih.govfrontiersin.org

Table 1: Effects of Doramapimod on Glioblastoma Cells

Cell Line Effect of Doramapimod Reference
U87 Decreased proliferation, migration, and invasion acs.org

Lung Cancer Proliferation and Invasion Models

In the context of lung adenocarcinoma, Doramapimod has been identified as a potential therapeutic agent. Studies have explored its effects in lung adenocarcinoma cell lines, such as A549 and H1299. mdpi.com It was observed that knocking down the COX6A1 gene increased the sensitivity of these cells to Doramapimod, as indicated by a reduction in their IC50 values. mdpi.com This suggests that COX6A1 may play a role in the resistance of lung cancer cells to this drug. mdpi.com

Further research has shown that silencing certain genes, such as DCLRE1B and HOMER1, can suppress the proliferation, migration, and invasion of A549 lung cancer cells, and that subtypes with different risk scores are significantly associated with drug sensitivity to Doramapimod. nih.gov Additionally, the p38 MAPK pathway, which Doramapimod inhibits, is implicated in the proliferation and invasion of non-small cell lung cancer (NSCLC). researchgate.net

Table 2: Impact of Gene Knockdown on Doramapimod Sensitivity in Lung Cancer Cells

Cell Line Gene Knockdown Effect Reference
A549 COX6A1 Increased sensitivity to Doramapimod mdpi.com

Bone Metastasis Models

Bone metastasis is a common and severe complication of many cancers, creating a "vicious cycle" of tumor growth and bone resorption. escholarship.org The p38 MAPK pathway is involved in osteoclast differentiation, a key process in bone resorption. researchgate.net

In a mouse model of hepatocellular carcinoma (HCC) bone metastasis, the long noncoding RNA H19 was found to be highly expressed and to promote osteoclastogenesis and bone metastasis. researchgate.net This process was linked to the attenuation of p38 phosphorylation. researchgate.net Doramapimod, as a p38 inhibitor, was shown to inhibit p38 activation and the expression of NFATc1, a key transcription factor in osteoclastogenesis. researchgate.net It also inhibited the mRNA expression of genes related to the migration and fusion of pre-osteoclasts. researchgate.net These findings suggest that Doramapimod could potentially disrupt the process of bone metastasis by inhibiting osteoclast differentiation. researchgate.net Robust animal models, such as those using intracardiac or caudal artery injections of cancer cells, are vital for studying bone metastasis and evaluating potential treatments like Doramapimod. escholarship.orgwuxibiology.com

Neuroprotective Research

Experimental Glaucoma Models

Glaucoma is a progressive optic neuropathy characterized by the death of retinal ganglion cells (RGCs). ehu.eus Various experimental models in animals, such as those induced by microbead injection or laser photocoagulation, are used to study the disease and test potential neuroprotective therapies. nichigan.or.jparvojournals.org These models aim to replicate the elevated intraocular pressure (IOP) and subsequent optic nerve damage seen in human glaucoma. ehu.eusnichigan.or.jp

Recent studies have explored the potential of neuroprotective agents in these models. For instance, leuprolide acetate, a GnRH agonist, has shown neuroprotective effects in a rat model of experimental glaucoma. unirioja.es While direct studies on Doramapimod in glaucoma models were not identified in the search results, the involvement of inflammatory and signaling pathways like p38 MAPK in neuronal cell death suggests that inhibitors of this pathway could have therapeutic potential.

Advanced Research Methodologies and Analytical Techniques for Doramapimod C 14

Radiometric Detection Techniques

Radiolabeling with carbon-14 (B1195169) provides a powerful tool for tracing the fate of Doramapimod (B1670888) in biological systems. The detection of the C-14 isotope allows for precise quantification at very low concentrations.

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique used for quantifying rare isotopes like carbon-14. researchgate.net Unlike methods that measure radioactive decay, AMS counts the individual C-14 atoms in a sample, offering sensitivity up to a million times greater than decay counting. nih.gov The principle involves accelerating ions to extremely high kinetic energies, followed by mass analysis to separate the C-14 isotope from other more abundant isotopes and molecular isobars. radiocarbon.com

In the context of Doramapimod C-14 research, AMS enables the quantification of the compound and its metabolites in biological matrices at attomole (10⁻¹⁸) to zeptomole (10⁻²¹) sensitivity levels. researchgate.net This ultra-high sensitivity is invaluable for studies involving microdosing, where very low, non-pharmacologically active doses are administered, allowing for early human pharmacokinetic studies with minimal risk. nih.govradiocarbon.com It can provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Doramapimod from minute sample volumes. nih.gov

Table 1: Comparison of AMS and LSC for C-14 Detection

FeatureAccelerator Mass Spectrometry (AMS)Liquid Scintillation Counting (LSC)
Principle Atom counting of individual C-14 isotopes. nih.govradiocarbon.comDetection of beta particles from C-14 decay. frontiersin.orgnih.gov
Sensitivity Extremely high (attomole to zeptomole). researchgate.netModerate to high. frontiersin.org
Sample Size Very small (as little as 20 milligrams). radiocarbon.comLarger sample size required. radiocarbon.com
Application Microdosing studies, metabolite profiling at trace levels. nih.govradiocarbon.comStandard quantification in various biological samples. frontiersin.orgnih.gov

Liquid Scintillation Counting (LSC) is a widely used quantitative method for measuring the activity of beta-emitting radionuclides like carbon-14. frontiersin.orgnih.gov The technique involves dissolving or suspending the C-14 labeled sample in a liquid scintillation cocktail. nih.gov This cocktail contains organic scintillators (fluors) that emit photons of light when excited by the beta particles released during the radioactive decay of C-14. frontiersin.org These light flashes are then detected and converted into electrical pulses by photomultiplier tubes (PMTs), with the pulse amplitude being proportional to the energy of the decay. frontiersin.orgnih.gov

For this compound, LSC is the method of choice for routine quantification in a variety of research applications, from in vitro assays to preclinical ADME studies. frontiersin.org It is used to determine the concentration of the radiolabeled compound in plasma, urine, and tissue homogenates, providing essential data on drug clearance and distribution. nih.govmednexus.org Quenching, a reduction in light output due to interfering substances in the sample, must be corrected for, often using methods like the transformed spectral index of the external standard (tSIE) to ensure accurate quantification. mednexus.org

Molecular and Cellular Biology Techniques

To understand the pharmacological effects of Doramapimod at a molecular level, a range of cell-based assays are employed. These techniques probe the compound's impact on cell cycle progression, protein signaling pathways, and gene expression.

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population, including their progression through the cell cycle. researchgate.netauctoresonline.org By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can measure the DNA content of each cell. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). researchgate.netauctoresonline.org

In studies involving Doramapimod (also known as BIRB796), flow cytometry has been used to determine its effect on the cell cycle of cancer cells. For example, treatment of U87 and U251 glioblastoma cells with Doramapimod resulted in a G1 phase cell cycle arrest. nih.gov As the concentration of Doramapimod increased, the percentage of cells in the G1 phase increased, while the percentages in the S and G2 phases correspondingly decreased. nih.gov This demonstrates the compound's ability to inhibit cell proliferation by blocking the transition from the G1 to the S phase. nih.gov

Table 2: Effect of Doramapimod on Cell Cycle Distribution in U87 Glioblastoma Cells

Doramapimod Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2 Phase
055.12 ± 1.3424.51 ± 0.8920.37 ± 0.45
863.45 ± 1.5720.11 ± 0.7616.44 ± 0.81
1670.21 ± 1.8816.32 ± 0.6513.47 ± 1.23
3275.89 ± 2.0112.78 ± 0.5411.33 ± 1.47
Data derived from a study on glioblastoma cells treated for 48 hours. nih.gov

Immunoblotting, or Western blotting, is a core technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation. This method is critical for studying the mechanism of action of kinase inhibitors like Doramapimod, which targets the p38 MAP kinase pathway. medchemexpress.comnih.gov

Research has shown that Doramapimod inhibits the phosphorylation of p38 MAPK, which is a key event in its activation. medchemexpress.com Immunoblotting using antibodies specific to the phosphorylated form of p38 (p-p38) can directly demonstrate this inhibitory effect. researchgate.net Studies have also used this technique to show that Doramapimod treatment leads to a decrease in the expression of downstream targets, such as the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), in pre-osteoclast cells. researchgate.net Densitometric analysis of the resulting bands allows for the quantification of these changes in protein levels. researchgate.net

Table 3: Densitometric Analysis of Protein Levels After Doramapimod Treatment in Pre-osteoclasts

Protein RatioControl (hRANKL-treated)1 µM Doramapimod5 µM Doramapimod
p-p38 / p38~1.0~0.6~0.2
NFATc1 / Actin~1.0~0.7~0.3
Relative values estimated from published immunoblotting data. researchgate.net

Reporter gene assays are used to investigate the activity of signaling pathways and the transcriptional activity of specific transcription factors. These assays typically involve a reporter gene (e.g., luciferase) linked to a DNA response element that is recognized by the transcription factor of interest. nih.gov

To assess Doramapimod's effect on the transcriptional activity of NFATc1, a key transcription factor in osteoclast differentiation, a luciferase reporter assay can be employed. researchgate.net In this system, cells are engineered to contain a plasmid where the luciferase gene is under the control of NFATc1 response elements. bpsbioscience.com When the NFATc1 pathway is active, the transcription factor binds to these elements and drives the expression of luciferase, producing a measurable light signal. Treatment with Doramapimod has been shown to significantly reduce the luciferase activity induced by RANKL (a key signaling molecule), indicating that the drug inhibits the transcriptional function of NFATc1. researchgate.net

Table 4: Effect of Doramapimod on NFATc1 Luciferase Reporter Activity

Treatment GroupRelative Luciferase Activity (Fold Change)
Control (No hRANKL)~0.5
hRANKL-treated4.5
hRANKL + 1 µM Doramapimod~2.5
hRANKL + 5 µM Doramapimod~1.5
Data represents the inhibitory effect of Doramapimod on hRANKL-induced NFATc1 transcriptional activity. researchgate.net

Cell Migration Assays

Cell migration is a fundamental cellular process involved in various physiological and pathological events, including cancer metastasis. Assays designed to study cell migration are critical tools for evaluating the therapeutic potential of compounds like Doramapimod. One commonly employed method is the wound healing or scratch assay. semanticscholar.org This technique involves creating a "wound" in a confluent monolayer of cultured cells and monitoring the rate at which the cells migrate to close the gap over time. semanticscholar.orgnih.gov

In studies involving glioblastoma (GBM) cells, the wound healing assay has been utilized to investigate the effects of Doramapimod (also known as BIRB796) on cancer cell motility. nih.gov Observations from these experiments revealed that Doramapimod significantly inhibited the migration of U87 and U251 glioblastoma cell lines. nih.gov The rate of wound closure was measured at different time points, typically 0, 24, and 48 hours, after treatment with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in the migratory capacity of the GBM cells, indicating that Doramapimod interferes with the cellular mechanisms driving cell movement. nih.gov This inhibitory effect on migration highlights a potential mechanism by which Doramapimod could limit tumor invasion and metastasis. nih.gov

Another common method is the transmembrane assay, where cells are seeded on one side of a porous membrane and migrate through the pores toward a chemotactic agent on the other side. semanticscholar.org Inhibitors of migration can be evaluated by adding them to the cells and observing a decrease in the number of cells that successfully traverse the membrane. semanticscholar.org

Cell Viability Assays (e.g., CCK-8, EdU incorporation)

Assessing the effect of a compound on cell viability and proliferation is a cornerstone of pharmacological research. Methodologies such as the Cell Counting Kit-8 (CCK-8) assay and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay are widely used for this purpose.

The CCK-8 assay is a colorimetric method used to determine the number of viable cells. apexbt.comdojindo.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan (B1609692) dye. dojindo.comabcam.com The amount of formazan generated is directly proportional to the number of metabolically active, viable cells. apexbt.comabcam.com This allows for the quantification of cell viability by measuring the absorbance of the colored solution at 450 nm. apexbt.com The low cytotoxicity of the WST-8 reagent itself makes it suitable for assays that may require longer incubation periods. abcam.com

The EdU incorporation assay is a method for analyzing cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during the S-phase of the cell cycle. Its presence in newly synthesized DNA can be detected via a click chemistry reaction with a fluorescent azide, allowing for the visualization and quantification of proliferating cells. nih.gov

Research on glioblastoma cells has employed the EdU staining assay to determine the impact of Doramapimod (BIRB796) on cell proliferation. In these studies, glioblastoma cell lines were treated with different concentrations of Doramapimod for 48 hours before being incubated with EdU. The results showed that Doramapimod significantly inhibited the proliferation of these cancer cells in a dose-dependent manner. nih.gov

Table 1: Effect of Doramapimod (BIRB796) on Glioblastoma Cell Proliferation (EdU Assay) Data synthesized from findings reported in studies on glioblastoma cells. nih.gov

Cell LineDoramapimod Concentration (µM)Relative Proliferation Rate (% of Control)Statistical Significance (p-value)
U878Reduced< 0.05
U8716Significantly Reduced< 0.01
U8732Strongly Reduced< 0.001
U2518Reduced< 0.05
U25116Significantly Reduced< 0.01
U25132Strongly Reduced< 0.001

Histopathological and Imaging Techniques

Microscopic Analysis of Tissue Pathology

Histopathology, the microscopic examination of tissue, is essential for understanding the effects of a therapeutic agent on disease processes at the cellular and tissue level. In preclinical studies, tissues from animal models are stained, commonly with hematoxylin (B73222) and eosin (B541160) (H&E), and analyzed to assess pathological changes.

The therapeutic potential of Doramapimod has been investigated in mouse models of acute Mycobacterium tuberculosis (Mtb) infection. nih.gov In these studies, infected mice were treated with Doramapimod, and lung tissues were subsequently collected for histopathological evaluation. nih.gov Microscopic analysis revealed that Doramapimod treatment significantly reduced key inflammatory scores in the lungs. Specifically, measures of peribronchitis and perivasculitis were significantly lowered compared to vehicle-treated control animals. nih.gov Furthermore, Doramapimod treatment led to a significant reduction in the number and occupied area of granulomas, which are hallmark pathological structures of tuberculosis. nih.gov These findings indicate that Doramapimod modulates the host inflammatory response, thereby reducing tissue pathology associated with the infection. nih.gov

Table 2: Histopathological Findings in Lungs of Mtb-Infected Mice Treated with Doramapimod Data based on findings from a 28-day treatment study in an acute Mtb infection model. nih.gov

Histopathological ParameterVehicle Control GroupDoramapimod-Treated GroupOutcome
Peribronchitis ScoreHighSignificantly Reduced (p ≤ 0.01)Reduction in inflammation around bronchi
Perivasculitis ScoreHighSignificantly Reduced (p ≤ 0.01)Reduction in inflammation around blood vessels
Alveolitis ScoreElevatedLowered (by trend)Trend towards reduced inflammation in alveoli
Granuloma AreaHighSignificantly Reduced (p ≤ 0.001)Decrease in the size and number of granulomas

Quantitative Whole-Body Autoradiography (Implied by C-14 distribution studies)

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in pharmaceutical research to determine the tissue distribution of a radiolabeled compound throughout an entire animal body. plos.orgqps.comnih.gov The use of a Carbon-14 (C-14) label on a molecule like Doramapimod allows for its sensitive and quantitative detection in tissues. qps.com

The QWBA process begins with the administration of the C-14 labeled compound to an animal model, such as a rat. qps.combioivt.com At specific time points after administration, the animals are euthanized and rapidly frozen. qps.com The frozen carcass is then embedded and sectioned into very thin slices using a cryomacrotome. qps.com These whole-body sections are mounted and exposed to a phosphor imaging plate. plos.orgnih.gov The plate captures the radiation emitted by the C-14 label, creating a detailed image that shows the distribution of the compound-related radioactivity across every organ and tissue. plos.org By comparing the signal intensity in the tissues to a set of co-exposed radioactive standards, the concentration of the drug and its metabolites can be accurately quantified throughout the body. nih.gov

For this compound, a QWBA study would provide comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) profile. It would visually and quantitatively identify which tissues the compound penetrates, where it accumulates, and how quickly it is cleared from various sites. bioivt.comnih.gov This information is critical for identifying potential target organs as well as tissues that might be susceptible to off-target effects.

Bioinformatics and Computational Approaches

Identification of Therapeutic Targets and Prognostic Biomarkers

Bioinformatics combines biology, computer science, and statistics to analyze and interpret large biological datasets. This field is instrumental in modern drug development for identifying therapeutic targets and discovering biomarkers that can predict disease prognosis or response to treatment. nih.govmdpi.comnih.gov

The primary therapeutic target of Doramapimod has been identified through biochemical and cell-based assays as the p38 mitogen-activated protein kinase (MAPK) family. selleckchem.commedchemexpress.com Doramapimod is a potent, orally active pan-inhibitor of p38 MAPK isoforms. medchemexpress.com In cell-free assays, it demonstrates inhibitory activity against p38α, p38β, p38γ, and p38δ with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively. selleckchem.commedchemexpress.com Its high affinity for p38α is further evidenced by a dissociation constant (Kd) of 0.1 nM. selleckchem.commedchemexpress.com

Bioinformatics tools are crucial for understanding the downstream consequences of inhibiting the p38 MAPK pathway. mdpi.com By analyzing gene expression data (e.g., from RNA-seq) or proteomics data from cells or tissues treated with Doramapimod, researchers can identify which genes and proteins are affected by the drug's action. nih.gov This systems-level analysis can reveal the molecular pathways modulated by Doramapimod, confirming its on-target effects and uncovering potential off-target activities. scienceopen.com

Furthermore, by integrating this molecular data with clinical information, bioinformatics approaches can help identify prognostic biomarkers. nih.govnih.gov For instance, analyzing the gene expression profiles of tumors from patients could reveal a signature that correlates with sensitivity or resistance to p38 MAPK inhibition. Such a biomarker could then be used to select patients who are most likely to benefit from treatment with Doramapimod, advancing the goals of personalized medicine. mdpi.com

Gene Expression Network Analysis

Advanced research into the pharmacological effects of this compound has increasingly utilized gene expression network analysis to elucidate its mechanism of action on a systemic biological level. This approach moves beyond the study of individual genes to an integrated analysis of complex gene interactions, revealing the broader impact of this compound on cellular pathways and functions. By inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, this compound is known to influence the expression of a wide array of genes, particularly those involved in inflammation and cellular stress responses. nih.govopnme.com

Gene expression network analysis provides a powerful framework for understanding how the inhibition of a central signaling node like p38 MAPK by this compound can lead to widespread changes in the transcriptional landscape of a cell. These analyses often employ computational methods, such as Weighted Gene Co-expression Network Analysis (WGCNA), to identify modules of highly correlated genes. nih.govmdpi.com These modules can then be associated with specific biological functions or clinical outcomes, offering insights into the drug's effects.

The application of such methodologies to the study of p38 MAPK inhibitors has revealed significant alterations in gene networks controlling inflammation. For instance, the inhibition of this pathway is understood to affect the expression of genes encoding for pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response. nih.govopnme.com By analyzing the changes in the co-expression patterns of these genes following treatment with a p38 MAPK inhibitor, researchers can map the downstream consequences of the drug's primary activity.

In the context of this compound, this type of analysis would aim to identify the specific gene networks that are most significantly perturbed by its inhibitory action. This could include networks related to cytokine signaling, cell cycle regulation, and apoptosis, depending on the cellular context. The ultimate goal of this research is to build a comprehensive model of this compound's effects on gene expression, which can aid in the identification of biomarkers for drug response and the discovery of new therapeutic applications.

Detailed Research Findings

Research on the effects of Doramapimod (also known as BIRB 796) and other p38 MAPK inhibitors has provided insights into the specific changes in gene expression that occur following treatment. In studies involving glioblastoma cells, treatment with Doramapimod has been shown to downregulate the mRNA levels of several genes that are critical for tumor progression, including those involved in cell proliferation, invasion, and migration. nih.govacs.org

For example, a notable decrease in the mRNA expression of Matrix Metalloproteinase-2 (MMP-2), Vimentin, CyclinD1, and Snail-1 has been observed in glioblastoma cells following treatment with Doramapimod. nih.govacs.org These findings are significant as these genes are part of a network that promotes the aggressive phenotype of this type of cancer. The downregulation of these genes indicates a disruption of this network, which is consistent with the anti-proliferative and anti-invasive effects of the compound.

Furthermore, studies with other p38 MAPK inhibitors in different disease contexts, such as Chronic Obstructive Pulmonary Disease (COPD), have also demonstrated the power of gene expression analysis. In one such study, pathway and network analysis of gene expression data from patients treated with a p38 MAPK inhibitor identified STAT1, MMP-9, CAV1, and IL-1β as genes regulated by the inhibitor. nih.gov This highlights the ability of this class of drugs to modulate key inflammatory and tissue-remodeling gene networks.

The table below summarizes the observed changes in the expression of key genes following treatment with Doramapimod in glioblastoma cell lines. nih.govacs.org

GeneFunctionEffect of Doramapimod
MMP-2Involved in the breakdown of the extracellular matrix, facilitating cell invasion.Downregulated
VimentinA cytoskeletal protein involved in cell migration and adhesion.Downregulated
CyclinD1A key regulator of the cell cycle, promoting cell proliferation.Downregulated
Snail-1A transcription factor that promotes epithelial-mesenchymal transition and cell invasion.Downregulated

These findings underscore the potential of gene expression network analysis to provide a detailed understanding of the molecular mechanisms of this compound. By identifying the key gene networks modulated by this compound, researchers can better predict its therapeutic effects and potential applications in various diseases.

Future Research Directions and Translational Implications

Elucidation of Broader Biological Contexts of p38 MAPK Inhibition

Doramapimod (B1670888) is a potent, orally available inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. ontosight.aiopnme.com The C-14 labeled version, Doramapimod C-14, is primarily a research tool used to trace the compound's metabolism, distribution, and pharmacokinetics. ontosight.ai The p38 MAPK pathway is a critical mediator of inflammatory and stress responses, playing a significant role in the production of pro-inflammatory cytokines like TNF-α and interleukin-1. opnme.comnih.gov Inhibition of this pathway is a key strategy for understanding and potentially treating diseases driven by excessive inflammation, such as rheumatoid arthritis and other autoimmune conditions. ontosight.ai

However, the role of p38 MAPK is complex and context-dependent. It can have dual functions, not only promoting cancer progression and chemotherapy resistance but also suppressing tumorigenesis by inhibiting proliferation and promoting cell death. nih.govacs.org This duality presents a challenge in developing p38 MAPK inhibitors as anti-cancer therapies. nih.govacs.org For instance, in glioblastoma (GBM), p38 MAPK activity is elevated, and its inhibition can reduce the secretion of pro-inflammatory cytokines. nih.govacs.org Yet, in other contexts, p38 signaling can suppress tumor growth. nih.govacs.org Future research utilizing this compound can help delineate these context-specific functions by enabling precise tracking of the inhibitor's engagement with its target in various cellular environments and disease models. This will provide a clearer understanding of the broader biological consequences of p38 MAPK inhibition.

Investigation of Novel Therapeutic Combinations in Preclinical Models

The potential of Doramapimod in combination with other therapeutic agents is an active area of research. Preclinical studies have explored its synergistic effects with other drugs to enhance therapeutic efficacy and overcome resistance. For example, in the context of viral infections, Doramapimod has been shown to act synergistically with remdesivir (B604916) to inhibit SARS-CoV-2 replication in cell models. biorxiv.org This suggests that combining a p38 MAPK inhibitor with a direct antiviral agent could be a more effective strategy than monotherapy. biorxiv.org

In oncology, high-throughput screening of drug combinations has identified synergistic interactions between Doramapimod and other targeted inhibitors. researchgate.netresearchgate.net For instance, combinations with inhibitors of the PI3K/AKT pathway have shown promise in reducing cancer cell viability. researchgate.netresearchgate.net These studies highlight the importance of investigating novel therapeutic combinations in preclinical models to identify synergistic interactions that could translate into more effective clinical treatments. The use of this compound in such studies would allow for detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling of the combination therapy, providing insights into how the drugs interact at a molecular and systemic level.

Development of Advanced Animal Models for Preclinical Validation

The validation of therapeutic candidates like Doramapimod relies on the use of relevant animal models that can accurately predict clinical efficacy. Animal models of inflammatory diseases, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rats, have been instrumental in evaluating the anti-inflammatory effects of p38 MAPK inhibitors. opnme.comresearchgate.net Doramapimod has demonstrated efficacy in animal models of endotoxin-stimulated TNF-α release and arthritis. opnme.com Furthermore, in a horse model of endotoxemia, Doramapimod administration led to a significant decrease in the clinical signs of endotoxemia, including the production of inflammatory cytokines and neutrophil activation. nih.gov

Recent advancements in animal models, such as the use of bioluminescent zebrafish xenografts, offer new platforms for in vivo drug screening and validation. nih.gov These models allow for rapid, sensitive, and large-scale evaluation of drug responses. nih.gov Integrating this compound into these advanced models would enable researchers to perform detailed biodistribution and efficacy studies, providing a more comprehensive understanding of the drug's in vivo behavior and therapeutic potential before moving into human clinical trials.

Insights into Drug Resistance Mechanisms and Mitigation Strategies (e.g., in Mycobacterium abscessus complex)

The Mycobacterium abscessus complex (MABC) is a group of rapidly growing nontuberculous mycobacteria known for their intrinsic multidrug resistance, posing a significant challenge in treating infections, particularly in immunocompromised individuals and those with cystic fibrosis. frontiersin.orgnih.govmdpi.com Resistance mechanisms include the presence of an impermeable cell wall, biofilm formation, and the expression of drug-modifying enzymes. mdpi.com

A notable mechanism of resistance in MABC is to macrolide antibiotics, a cornerstone of treatment, through the inducible expression of the erythromycin (B1671065) ribosomal methyltransferase gene, erm(41). frontiersin.orgnih.gov This gene modifies the drug's ribosomal target, preventing binding. mdpi.com Recent studies have investigated the activity of various compounds against MABC isolates. In one study of clinical isolates from South China, Doramapimod demonstrated limited efficacy against MABC. nih.govnih.gov This finding underscores the challenge of overcoming the robust resistance mechanisms of this pathogen.

Understanding the specific mechanisms of resistance is crucial for developing effective therapies. While research has identified key resistance genes like erm(41) and mutations in ribosomal RNA genes (rrl and rrs), the genetic basis for resistance to many antibiotics in MABC remains poorly understood. nih.govresearchgate.net Further investigation into why compounds like Doramapimod have limited activity could provide valuable insights into the pathogen's defenses. This knowledge is essential for designing new drugs or combination therapies that can circumvent these resistance mechanisms. For example, combining a drug with an inhibitor of a specific resistance mechanism, such as a β-lactamase inhibitor with a β-lactam antibiotic, has shown promise against other mycobacteria. mdpi.com

Contribution of this compound to Drug Discovery Paradigms and Pharmacokinetic Modeling

The use of radiolabeled compounds like this compound is fundamental to modern drug discovery and development, particularly in the realm of pharmacokinetics (PK) and pharmacodynamics (PD). ontosight.ai The C-14 label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Doramapimod with high precision using techniques such as accelerator mass spectrometry (AMS) or liquid scintillation counting. ontosight.ai This information is critical for building robust PK/PD models that correlate drug exposure with its therapeutic effect and potential toxicities. researchgate.netamericanpharmaceuticalreview.com

The integration of experimental data from studies with this compound into computational models represents a key aspect of the model-informed drug discovery and development (MID3) paradigm. nih.gov This approach combines various modeling strategies, including population PK/PD and systems biology, to create more predictive and realistic models. nih.gov These models can simulate different dosing regimens, predict drug-drug interactions, and help in the design of more efficient clinical trials. americanpharmaceuticalreview.com

Furthermore, the structural and kinetic data obtained from studying Doramapimod's interaction with p38 MAPK contribute to structure-based drug design and the development of new inhibitors. opnme.comnih.govrjeid.com By understanding the allosteric binding site that Doramapimod targets, scientists can design new molecules with improved selectivity and potency. opnme.com The application of machine learning and deep learning algorithms to bioactivity data from compounds like Doramapimod can also accelerate the discovery of new drug candidates by predicting their potential as inhibitors for specific targets. researchgate.net

Q & A

Q. How can academic researchers request proprietary data on this compound from industry partners?

  • Methodological Answer : Submit formal requests via institutional channels, specifying the data type (e.g., preclinical toxicity reports) and intended use. Include a research proposal aligned with the partner’s intellectual property policies. Negotiate material transfer agreements (MTAs) to define data-sharing terms .

Tables for Methodological Reference

Research Aspect Recommended Technique Key Parameters to Report Evidence Source
Synthesis ValidationNMR, HPLCPurity (%), Retention Time
Target EngagementSPR, Kinase AssaysKD, IC50, Selectivity Ratio
PharmacokineticsLC-MS/MSAUC, Cmax, Half-life
Multi-omics IntegrationRNA-seq, TMT ProteomicsFDR-adjusted p-values, Pathway Z-scores

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.